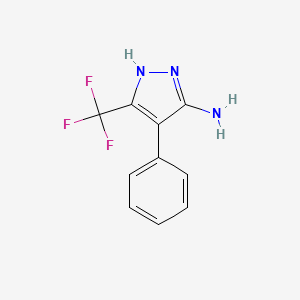

4-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-phenyl-5-(trifluoromethyl)-1H-pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F3N3/c11-10(12,13)8-7(9(14)16-15-8)6-4-2-1-3-5-6/h1-5H,(H3,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTOIGRHOCJXCQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(NN=C2N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00406129 | |

| Record name | 4-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00406129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63156-73-0 | |

| Record name | 4-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00406129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine

Introduction: The Significance of 4-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine

The privileged pyrazole scaffold is a cornerstone in medicinal chemistry and drug discovery, renowned for its diverse pharmacological activities. The introduction of a trifluoromethyl group often enhances metabolic stability, lipophilicity, and binding affinity of drug candidates. Furthermore, the presence of a phenyl group and an amino moiety at specific positions on the pyrazole ring creates a versatile platform for the development of novel therapeutics. This compound is a key building block in the synthesis of a wide range of biologically active compounds, making a comprehensive understanding of its synthesis crucial for researchers in the field.

This guide provides a detailed exploration of the primary synthetic pathway to this compound, focusing on the underlying chemical principles, step-by-step experimental protocols, and in-depth mechanistic discussions.

Strategic Overview: A Two-Step Approach to the Target Molecule

The most direct and efficient synthesis of this compound is achieved through a two-step sequence. This strategy hinges on the initial construction of a key β-ketoester intermediate, followed by a classical cyclocondensation reaction to form the pyrazole ring.

Caption: Overall synthetic strategy.

Part 1: Synthesis of the Key Intermediate: Ethyl 4,4,4-trifluoro-2-phenyl-3-oxobutanoate

The cornerstone of this synthesis is the preparation of the β-ketoester, ethyl 4,4,4-trifluoro-2-phenyl-3-oxobutanoate. This is efficiently accomplished via a Claisen condensation reaction between ethyl trifluoroacetate and ethyl phenylacetate.

Mechanism of the Claisen Condensation

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two esters in the presence of a strong base.[1] The mechanism for the formation of ethyl 4,4,4-trifluoro-2-phenyl-3-oxobutanoate is as follows:

-

Enolate Formation: A strong, non-nucleophilic base, such as potassium tert-butoxide, abstracts an acidic α-proton from ethyl phenylacetate to form a resonance-stabilized enolate. The use of a sterically hindered base is crucial to prevent competing nucleophilic attack at the ester carbonyl.

-

Nucleophilic Acyl Substitution: The newly formed enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of ethyl trifluoroacetate. This results in a tetrahedral intermediate.

-

Elimination: The tetrahedral intermediate collapses, eliminating an ethoxide ion to form the desired β-ketoester. The reaction is driven to completion by the deprotonation of the product's acidic α-hydrogen by the liberated ethoxide, forming a stable enolate.

-

Protonation: A final acidic workup protonates the enolate to yield the final product, ethyl 4,4,4-trifluoro-2-phenyl-3-oxobutanoate.

Caption: Mechanism of the Claisen condensation.

Experimental Protocol: Synthesis of Ethyl 4,4,4-trifluoro-2-phenyl-3-oxobutanoate

This protocol is adapted from established procedures for Claisen condensations.[2][3]

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |

| Ethyl phenylacetate | 164.20 | 50 | 8.21 g (7.97 mL) |

| Ethyl trifluoroacetate | 142.08 | 60 | 8.52 g (7.13 mL) |

| Potassium tert-butoxide | 112.21 | 55 | 6.17 g |

| Anhydrous Tetrahydrofuran (THF) | - | - | 100 mL |

| 1 M Hydrochloric Acid | - | - | As needed |

| Diethyl ether | - | - | For extraction |

| Saturated Sodium Bicarbonate Solution | - | - | For washing |

| Brine | - | - | For washing |

| Anhydrous Magnesium Sulfate | - | - | For drying |

Procedure:

-

Reaction Setup: A 250 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere. The glassware must be thoroughly dried beforehand.

-

Base Addition: Potassium tert-butoxide (6.17 g, 55 mmol) is suspended in anhydrous THF (50 mL) in the reaction flask and cooled to 0 °C in an ice bath.

-

Ester Addition: A solution of ethyl phenylacetate (8.21 g, 50 mmol) and ethyl trifluoroacetate (8.52 g, 60 mmol) in anhydrous THF (50 mL) is added dropwise to the stirred suspension of the base over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: The reaction mixture is cooled to room temperature and quenched by the slow addition of 1 M HCl until the solution is acidic (pH ~2).

-

Extraction: The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).

-

Washing: The combined organic layers are washed sequentially with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford ethyl 4,4,4-trifluoro-2-phenyl-3-oxobutanoate as a colorless to pale yellow oil.

Characterization Data (Expected):

-

¹H NMR (CDCl₃, 400 MHz): δ 7.40-7.20 (m, 5H, Ar-H), 4.75 (s, 1H, α-H), 4.20 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 1.25 (t, J = 7.1 Hz, 3H, OCH₂CH₃).

-

¹³C NMR (CDCl₃, 101 MHz): δ 185.2 (q, J = 35.5 Hz, C=O), 167.5 (C=O ester), 133.0 (Ar-C), 129.2 (Ar-CH), 128.8 (Ar-CH), 128.5 (Ar-C), 116.8 (q, J = 288.0 Hz, CF₃), 62.5 (OCH₂CH₃), 58.0 (α-C), 14.0 (OCH₂CH₃).

-

Mass Spectrometry (ESI-MS): m/z calculated for C₁₂H₁₁F₃O₃ [M+H]⁺: 261.07; found: 261.07.

Part 2: Cyclocondensation to Form the Pyrazole Ring

The second and final step is the formation of the pyrazole ring through the cyclocondensation of the β-ketoester with hydrazine. This reaction is a classic example of the Knorr pyrazole synthesis.[4][5][6][7][8]

Mechanism of the Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis proceeds through a well-established mechanism:[4][5][6][7][8]

-

Hydrazone Formation: The more nucleophilic nitrogen atom of hydrazine attacks the more electrophilic ketone carbonyl of the β-ketoester to form a hydrazone intermediate.

-

Intramolecular Cyclization: The terminal amino group of the hydrazone then undergoes an intramolecular nucleophilic attack on the ester carbonyl.

-

Elimination: The resulting tetrahedral intermediate collapses, eliminating a molecule of ethanol to form a 5-hydroxypyrazoline intermediate.

-

Tautomerization and Aromatization: The 5-hydroxypyrazoline readily tautomerizes to the more stable 5-aminopyrazole, which is an aromatic system.

Caption: Mechanism of the Knorr pyrazole synthesis.

Experimental Protocol: Synthesis of this compound

This protocol is based on general procedures for the Knorr pyrazole synthesis.[7]

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |

| Ethyl 4,4,4-trifluoro-2-phenyl-3-oxobutanoate | 260.21 | 10 | 2.60 g |

| Hydrazine hydrate (~64% hydrazine) | 50.06 | 20 | ~1.0 mL |

| Ethanol | - | - | 50 mL |

| Acetic Acid (glacial) | - | - | 2-3 drops |

| Water | - | - | For precipitation |

| Ethyl Acetate | - | - | For extraction |

| Hexane | - | - | For recrystallization |

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 4,4,4-trifluoro-2-phenyl-3-oxobutanoate (2.60 g, 10 mmol) in ethanol (50 mL).

-

Reagent Addition: Add hydrazine hydrate (~1.0 mL, 20 mmol) and a few drops of glacial acetic acid to the solution.

-

Reaction: Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction's completion by TLC.

-

Precipitation and Isolation: After the reaction is complete, cool the mixture to room temperature and then pour it into ice-cold water (100 mL). A precipitate should form.

-

Filtration: Collect the solid product by vacuum filtration and wash it with cold water.

-

Purification: The crude product can be purified by recrystallization from an ethyl acetate/hexane mixture to yield this compound as a white to off-white solid.

Characterization Data (Expected):

-

¹H NMR (DMSO-d₆, 400 MHz): δ 12.5 (br s, 1H, NH), 7.45-7.25 (m, 5H, Ar-H), 5.50 (br s, 2H, NH₂).

-

¹³C NMR (DMSO-d₆, 101 MHz): δ 151.0 (C5), 135.0 (Ar-C), 129.0 (Ar-CH), 128.5 (Ar-CH), 127.0 (Ar-CH), 121.0 (q, J = 268.0 Hz, CF₃), 118.0 (q, J = 37.0 Hz, C3), 105.0 (C4).

-

¹⁹F NMR (DMSO-d₆, 376 MHz): δ -61.5 (s, 3F, CF₃).

-

Mass Spectrometry (ESI-MS): m/z calculated for C₁₀H₈F₃N₃ [M+H]⁺: 228.07; found: 228.07.[8]

Conclusion

This in-depth technical guide provides a comprehensive and practical pathway for the synthesis of this compound. By detailing the underlying mechanisms of the Claisen condensation and the Knorr pyrazole synthesis, and by providing step-by-step experimental protocols with expected characterization data, this document serves as a valuable resource for researchers and scientists in drug development and organic synthesis. The presented methodology is robust and scalable, enabling the efficient production of this important heterocyclic building block.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. butler.elsevierpure.com [butler.elsevierpure.com]

- 4. name-reaction.com [name-reaction.com]

- 5. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]

- 6. jk-sci.com [jk-sci.com]

- 7. chemhelpasap.com [chemhelpasap.com]

- 8. m.youtube.com [m.youtube.com]

Synthesis of trifluoromethyl-substituted pyrazole amines

An In-depth Technical Guide to the Synthesis of Trifluoromethyl-Substituted Pyrazole Amines

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of the trifluoromethyl (CF₃) group into pharmacologically active scaffolds is a cornerstone of modern medicinal chemistry. Its unique electronic properties enhance metabolic stability, lipophilicity, and binding affinity, making it a highly sought-after substituent.[1][2][3] When combined with the pyrazole nucleus—a "privileged" heterocyclic motif found in numerous blockbuster drugs like Celecoxib—the resulting trifluoromethyl-substituted pyrazole framework becomes a high-value target for drug discovery.[4][5][6][7] This guide provides a comprehensive overview of the core synthetic strategies for constructing trifluoromethyl-substituted pyrazole amines, moving beyond simple procedural lists to explain the underlying chemical principles and rationale that guide methodological choices. We will explore classical cyclocondensation reactions, modern cycloaddition techniques, and late-stage functionalization approaches, offering field-proven insights for the practicing chemist.

The Strategic Imperative: Why Trifluoromethyl Pyrazole Amines?

The pyrazole ring system is an exceptionally versatile scaffold in drug design, prized for its metabolic stability and its ability to engage in various non-covalent interactions with biological targets.[6][8] The introduction of a CF₃ group profoundly alters the electronic nature of the pyrazole ring, increasing its acidity and modulating its pharmacokinetic profile.[2] The further addition of an amino group provides a critical handle for hydrogen bonding, salt formation, and further derivatization, enabling fine-tuning of a molecule's physicochemical properties and biological activity.[9] Consequently, trifluoromethyl-substituted pyrazole amines are prevalent in molecules targeting cyclooxygenase (COX) enzymes, kinases, and other key proteins implicated in a range of diseases.[5][7][10] This guide focuses on the primary methodologies for accessing this vital chemical space.

Core Synthetic Strategy I: Constructing the Ring via Cyclocondensation

The most established and widely practiced approach to pyrazole synthesis is the cyclocondensation of a 1,3-dielectrophile with a hydrazine derivative.[6][11][12][13] The choice of building blocks and reaction conditions is critical for controlling the final substitution pattern, particularly regioselectivity.

The Workhorse Method: Trifluoromethylated β-Diketones and Hydrazines

The condensation of a trifluoromethyl-substituted 1,3-diketone with a hydrazine is the quintessential method for forming the pyrazole core.[6][14][15] The CF₃ group's strong electron-withdrawing nature activates the adjacent carbonyl carbon toward nucleophilic attack.

Causality of Experimental Choice (Regioselectivity): When an unsymmetrical hydrazine (e.g., phenylhydrazine) is used, two regioisomeric products are possible. The outcome is dictated by a delicate balance of steric and electronic factors. Typically, the more nucleophilic and less sterically hindered nitrogen of the hydrazine (the terminal -NH₂) initiates the attack. Subsequent dehydration and cyclization yield the pyrazole.

-

Under Neutral/Basic Conditions: The reaction often favors the formation of the 1,5-disubstituted pyrazole, where the substituent from the hydrazine is adjacent to the less-substituted carbon of the original diketone.

-

Under Acidic Conditions: Acid catalysis can alter the reaction pathway. Protonation of the hydrazine can shift the kinetic and thermodynamic balance, sometimes favoring the formation of the alternative 1,3-regioisomer.[16] For example, the synthesis of a Celecoxib analog via condensation of 4-nitrophenylhydrazine with 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione under acidic conditions gives the 1,5-diaryl pyrazole regioisomer in superior yield compared to neutral conditions.[16]

Diagram 1: Regioselectivity in Pyrazole Synthesis

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis of Celecoxib and Structural Analogs- A Review: Ingenta Connect [ingentaconnect.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent Advances in Synthesis and Properties of Pyrazoles | MDPI [mdpi.com]

- 9. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

- 14. researchgate.net [researchgate.net]

- 15. discovery.researcher.life [discovery.researcher.life]

- 16. pubs.acs.org [pubs.acs.org]

A Comprehensive Guide to the Synthesis and Characterization of 4-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine

Abstract: This technical guide provides an in-depth exploration of the synthesis, purification, and comprehensive characterization of 4-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The document details a robust synthetic protocol, explains the rationale behind key experimental choices, and outlines a suite of analytical techniques for structural verification and purity assessment. This guide is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded resource for working with trifluoromethyl-substituted pyrazole scaffolds.

Introduction: The Significance of Trifluoromethylated Pyrazoles

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its unique electronic properties and ability to engage in various biological interactions.[1] Its planar, electron-rich structure is a versatile template for designing molecules with a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, antiviral, and antibacterial properties.[1]

The strategic incorporation of a trifluoromethyl (CF₃) group into organic molecules is a cornerstone of modern drug design.[2] The CF₃ group is a powerful modulator of physicochemical properties; its high electronegativity and lipophilicity can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins.[3][4] Consequently, trifluoromethylated pyrazoles have emerged as a highly sought-after class of compounds in the development of novel pharmaceuticals and agrochemicals.[5][6] this compound (CAS No. 63156-73-0) is a key building block in this domain, offering multiple reaction sites for further chemical elaboration.

This guide provides a comprehensive framework for the preparation and rigorous characterization of this valuable intermediate, ensuring a reliable foundation for subsequent discovery efforts.

Synthetic Strategy and Mechanistic Rationale

The most common and reliable method for constructing the pyrazole ring is the condensation reaction between a 1,3-dicarbonyl compound (or a functional equivalent) and a hydrazine derivative.[6] For the synthesis of this compound, a highly effective strategy involves the reaction of a trifluoromethylated β-ketonitrile with hydrazine hydrate.

The selected starting material is 2-phenyl-3-oxo-4,4,4-trifluorobutanenitrile . This precursor contains the three essential components required for the final product: the trifluoromethyl group, the phenyl group at the eventual C4 position, and a nitrile group that will become the C5 amine. The reaction proceeds via a condensation-cyclization cascade with hydrazine.

Causality Behind Experimental Choices:

-

Starting Material: 2-phenyl-3-oxo-4,4,4-trifluorobutanenitrile is an ideal precursor because it precisely maps onto the desired product's substitution pattern, leading to a high-yielding and regioselective synthesis.

-

Reagent: Hydrazine hydrate (N₂H₄·H₂O) is used as the source of the two adjacent nitrogen atoms required to form the pyrazole ring. It is a potent nucleophile that readily attacks the ketone and nitrile functionalities.

-

Solvent: A protic solvent like ethanol is chosen to facilitate the dissolution of reactants and to participate in the proton transfer steps of the reaction mechanism.

-

Catalyst: An acid catalyst, such as a few drops of acetic acid, is often employed to activate the carbonyl group toward nucleophilic attack by the hydrazine, thereby accelerating the initial condensation step.

Proposed Reaction Mechanism

The reaction proceeds through an initial nucleophilic attack of the hydrazine on the more electrophilic ketone carbonyl, followed by intramolecular cyclization and subsequent tautomerization to yield the stable aromatic pyrazole ring.

References

- 1. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

Chemical and physical properties of 4-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine

An In-depth Technical Guide to 4-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine

Authored by a Senior Application Scientist

Introduction: The Architectural Significance of a Privileged Scaffold

In the landscape of modern medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutic agents. These "privileged scaffolds" offer a unique combination of synthetic accessibility, metabolic stability, and the ability to present functional groups in a precise three-dimensional orientation to interact with biological targets. The pyrazole nucleus is a quintessential example of such a scaffold, forming the core of numerous approved drugs, from the anti-inflammatory celecoxib to the anticancer agent crizotinib.[1][2]

This guide focuses on a specific, highly functionalized pyrazole derivative: This compound . This compound is of significant interest to researchers in drug discovery and materials science due to the unique interplay of its constituent parts:

-

The Pyrazole Core: A five-membered aromatic heterocycle with two adjacent nitrogen atoms, providing a stable and versatile platform.

-

The 5-Amino Group: A key functional handle that acts as both a hydrogen bond donor and a nucleophilic site for further chemical modification, allowing for the construction of diverse compound libraries.[3][4]

-

The 4-Phenyl Group: This bulky aromatic substituent influences the molecule's conformation and provides opportunities for lipophilic and aromatic interactions with biological targets.

-

The 3-Trifluoromethyl (CF₃) Group: This powerfully electron-withdrawing group significantly modulates the electronic properties of the pyrazole ring. It can enhance metabolic stability, improve membrane permeability, and increase binding affinity by participating in specific non-covalent interactions.[5][6]

This document serves as a technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of this valuable research chemical.

Section 1: Core Physicochemical and Structural Properties

A precise understanding of a compound's physical and chemical properties is fundamental to its application in any research endeavor. These parameters govern its solubility, reactivity, and pharmacokinetic behavior. The properties of this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | 4-phenyl-5-(trifluoromethyl)-1H-pyrazol-3-amine | PubChem[7] |

| CAS Number | 63156-73-0 | PubChem[7] |

| Molecular Formula | C₁₀H₈F₃N₃ | PubChem[7] |

| Molecular Weight | 227.19 g/mol | PubChem[7] |

| Monoisotopic Mass | 227.06703175 Da | PubChem[7] |

| Physical Form | Solid | Sigma-Aldrich[8] |

| SMILES | C1=CC=C(C=C1)C2=C(NN=C2N)C(F)(F)F | PubChem[7] |

| InChI | InChI=1S/C10H8F3N3/c11-10(12,13)8-7(9(14)16-15-8)6-4-2-1-3-5-6/h1-5H,(H3,14,15,16) | PubChem[7] |

| InChIKey | PTOIGRHOCJXCQD-UHFFFAOYSA-N | PubChem[7] |

Section 2: Synthesis and Spectroscopic Characterization

The synthesis of 5-aminopyrazoles is a well-established area of heterocyclic chemistry. The most common and efficient pathway involves the cyclocondensation reaction between a hydrazine source and a β-ketonitrile derivative.[3]

General Synthetic Protocol

The synthesis of this compound can be logically achieved through the reaction of 2-phenyl-3-oxo-4,4,4-trifluorobutanenitrile with hydrazine hydrate. The causality behind this choice is the high reactivity of the ketone and nitrile functional groups, which readily undergo condensation and cyclization to form the stable aromatic pyrazole ring.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of 2-phenyl-3-oxo-4,4,4-trifluorobutanenitrile (1.0 equivalent) in a suitable solvent such as ethanol or acetic acid, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature.

-

Reaction Execution: The reaction mixture is then heated to reflux for several hours (typically 4-8 hours). The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The resulting crude solid is then purified.

-

Purification: Purification is typically achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure this compound.

Caption: General workflow for the synthesis of this compound.

Spectroscopic Characterization

Confirming the identity and purity of the synthesized compound is critical. Standard spectroscopic methods are employed for this purpose. While specific spectra for this exact compound are not publicly cataloged, the expected characteristics can be expertly inferred.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would show a complex multiplet in the aromatic region (approx. 7.2-7.8 ppm) corresponding to the five protons of the phenyl ring. A broad singlet, which may be exchangeable with D₂O, would appear corresponding to the two protons of the amino (NH₂) group. Another broad singlet would be expected for the pyrazole N-H proton.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would display distinct signals for the aromatic carbons of the phenyl ring and the pyrazole core. A key feature would be a quartet for the carbon of the trifluoromethyl group due to C-F coupling.

-

¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): This technique is highly informative for fluorinated compounds. A sharp singlet would be expected, confirming the presence of the chemically equivalent fluorine atoms of the CF₃ group.[5]

-

Mass Spectrometry (MS): Electron Ionization (EI) or Electrospray Ionization (ESI) would show a molecular ion peak [M]⁺ or [M+H]⁺ corresponding to its molecular weight (227.19 g/mol ).[7]

-

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands. Key stretches would include N-H stretching for the primary amine (around 3300-3500 cm⁻¹), C-H stretching for the aromatic ring (around 3000-3100 cm⁻¹), C=N and C=C stretching in the fingerprint region (1500-1650 cm⁻¹), and strong C-F stretching bands (typically 1100-1300 cm⁻¹).[5][9]

Section 3: Reactivity and Potential for Derivatization

The chemical reactivity of this compound is dominated by the nucleophilic character of the 5-amino group. This functional group is the primary site for derivatization, making the molecule an exceptionally versatile building block.

-

Acylation: The amine readily reacts with acid chlorides or anhydrides to form the corresponding amides. This is a common strategy to introduce diverse side chains and modulate the compound's properties.

-

Alkylation: Reaction with alkyl halides can lead to N-alkylation, though conditions must be controlled to avoid over-alkylation.

-

Diazotization: The primary aromatic amine can react with nitrous acid to form a diazonium salt, which can then be used in various subsequent reactions (e.g., Sandmeyer reaction) to introduce a wide range of functional groups at the 5-position.

-

Electrophilic Aromatic Substitution: While the pyrazole ring is generally electron-deficient, the powerful activating effect of the 5-amino group can direct electrophilic substitution. However, the reactivity is often lower than that of anilines due to the electron-withdrawing nature of the adjacent nitrogen atoms and the CF₃ group.

Section 4: Applications in Research and Drug Development

The true value of this compound lies in its potential as a scaffold for biologically active molecules. Pyrazole derivatives are known to exhibit a vast array of pharmacological activities.[1][10][11] The specific combination of substituents in this molecule makes it a prime candidate for exploration in several therapeutic areas.

-

Kinase Inhibitors: Many clinically approved kinase inhibitors feature a core heterocyclic amine. The 5-aminopyrazole scaffold can act as a "hinge-binder," forming crucial hydrogen bonds with the backbone of the kinase hinge region. The phenyl and trifluoromethyl groups can be tailored to target specific pockets within the ATP-binding site. This class of compounds has been investigated for inhibiting kinases involved in cancer and neurodegenerative disorders.[12][13]

-

Anti-inflammatory Agents: The pyrazole structure is famously associated with anti-inflammatory activity, most notably through the selective inhibition of cyclooxygenase-2 (COX-2).[6] Derivatives can be designed to mimic the binding mode of drugs like Celecoxib.

-

Antibacterial and Antifungal Agents: The pyrazole nucleus is present in various compounds with demonstrated antimicrobial properties.[13][14] The trifluoromethyl group can enhance the lipophilicity and cell penetration of potential drug candidates, making them effective against resistant bacterial strains.[13]

-

Agrochemicals: The structural motifs present are also common in modern pesticides and herbicides, where the trifluoromethyl group often imparts enhanced efficacy and stability.[3]

Caption: Potential applications derived from the this compound scaffold.

Section 5: Safety and Handling

As with any laboratory chemical, proper safety precautions are mandatory when handling this compound. Based on available data, the compound is associated with the following hazards:

-

H315: Causes skin irritation.[7]

-

H319: Causes serious eye irritation.[7]

-

H335: May cause respiratory irritation.[7]

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is more than just a chemical compound; it is a highly versatile and potent building block for scientific innovation. Its architecture, which combines the stability of the pyrazole ring with the strategic placement of phenyl, amino, and trifluoromethyl groups, provides a rich platform for chemical exploration. For researchers in drug discovery, it offers a validated scaffold for developing next-generation inhibitors and modulators for a wide range of diseases. For materials scientists, it provides a robust core for creating novel functional materials. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is the first step toward unlocking its full potential.

References

- 1. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics | MDPI [mdpi.com]

- 3. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. This compound | C10H8F3N3 | CID 4737235 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-PHENYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-YLAMINE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

- 10. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Buy 1-(4-Fluorophenyl)-3-methyl-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine | 446275-99-6 [smolecule.com]

- 13. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Spectroscopic Characterization of Trifluoromethylated Phenylpyrazoles: An In-depth Technical Guide

Disclaimer: Due to the limited availability of published, comprehensive experimental spectroscopic data for 4-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine, this guide will use the closely related and well-characterized compound, 3-methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one , as a representative example to illustrate the principles and methodologies of spectroscopic analysis for this class of molecules. The techniques and interpretations presented here are directly applicable to the structural elucidation of this compound.

Introduction

Trifluoromethylated pyrazoles are a significant class of heterocyclic compounds in medicinal chemistry and materials science. The incorporation of a trifluoromethyl group can enhance metabolic stability, binding affinity, and other physicochemical properties of a molecule. The phenyl-substituted pyrazole core is a common scaffold in many biologically active compounds. Accurate structural characterization of these molecules is paramount for understanding their structure-activity relationships and ensuring their quality and purity. This guide provides a detailed overview of the spectroscopic techniques used to characterize these complex organic molecules, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework, the chemical environment of individual atoms, and the connectivity between them. For trifluoromethylated compounds, ¹⁹F NMR is also an indispensable tool.

¹H NMR (Proton NMR)

Proton NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

Experimental Protocol: ¹H NMR Spectroscopy

A detailed, step-by-step methodology for acquiring a ¹H NMR spectrum is as follows:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; sonication may be used to aid dissolution.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required, although modern spectrometers can reference the residual solvent peak.

-

-

Instrument Setup:

-

Insert the NMR tube into the spinner turbine and adjust the depth.

-

Place the sample in the NMR spectrometer's autosampler or manually insert it into the magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve a homogeneous field, which results in sharp, symmetrical peaks.

-

-

Data Acquisition:

-

Set the appropriate acquisition parameters, including the number of scans, pulse width, and relaxation delay. For a routine ¹H NMR, 16-64 scans are typically sufficient.

-

Acquire the free induction decay (FID) signal.

-

-

Data Processing:

-

Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale by referencing the TMS peak to 0 ppm or the residual solvent peak to its known chemical shift.

-

Integrate the peaks to determine the relative ratios of the protons.

-

Data Interpretation: ¹H NMR of 3-methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one

The following table summarizes the ¹H NMR data for the representative compound.[1]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 2.29 | s | 3H | CH₃ |

| 7.26 | d | 1H | Aromatic CH |

| 7.35-7.59 | m | 3H | Aromatic CH |

| 7.91-7.98 | m | 4H | Aromatic CH |

The singlet at 2.29 ppm corresponds to the three protons of the methyl group. The downfield signals in the range of 7.26-7.98 ppm are characteristic of aromatic protons. The multiplicity (singlet, doublet, multiplet) and coupling constants of these signals provide information about the substitution pattern of the aromatic rings.

¹³C NMR (Carbon-13 NMR)

Carbon-13 NMR provides information about the different types of carbon atoms in a molecule.

Experimental Protocol: ¹³C NMR Spectroscopy

The protocol for ¹³C NMR is similar to that of ¹H NMR, with the key difference being the longer acquisition times required due to the lower natural abundance of the ¹³C isotope. Typically, several hundred to several thousand scans are necessary.

Data Interpretation: ¹³C NMR of 3-methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one

The following table summarizes the ¹³C NMR data for the representative compound.[1]

| Chemical Shift (δ) ppm | Assignment |

| 12.2 | CH₃ |

| 120.6 | Aromatic CH |

| 122.6 | Aromatic CH |

| 122.8 (q, ¹JCF = 285 Hz) | CF₃ |

| 124.1 | Aromatic C |

| 124.6 | Aromatic CH |

| 125.1 | Aromatic CH |

| 128.8 (q, ²JCF = 32 Hz) | C-CF₃ |

| 130.5 | Aromatic C |

| 131.8 | Aromatic C |

| 133.7 | Aromatic CH |

| 134.4 | Aromatic C |

| 135.5 | Aromatic C |

| 139.9 | Aromatic C |

| 141.3 | Aromatic C |

| 146.7 | Aromatic C |

| 157.1 | Pyrazole C |

| 183.0 | C=O |

The signal at 12.2 ppm corresponds to the methyl carbon. The quartet at 122.8 ppm with a large coupling constant (¹JCF = 285 Hz) is characteristic of the trifluoromethyl carbon. The smaller quartet at 128.8 ppm (²JCF = 32 Hz) is for the carbon atom attached to the CF₃ group. The remaining signals in the aromatic region correspond to the various carbon atoms of the fused ring system and the phenyl ring. The signal at 183.0 ppm is indicative of a carbonyl carbon.

¹⁹F NMR (Fluorine-19 NMR)

Fluorine-19 NMR is a highly sensitive technique that provides information about the chemical environment of fluorine atoms.

Experimental Protocol: ¹⁹F NMR Spectroscopy

The protocol is similar to ¹H NMR, but the spectrometer is tuned to the ¹⁹F frequency. Chemical shifts are typically referenced to an external standard like CFCl₃.

Data Interpretation: ¹⁹F NMR of 3-methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one

The following table summarizes the ¹⁹F NMR data for the representative compound.[1]

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| -60.06 | s | CF₃ |

The singlet at -60.06 ppm is characteristic of a trifluoromethyl group attached to an aromatic ring. The absence of coupling indicates that there are no nearby protons or other fluorine atoms to couple with.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid sample is placed directly on the ATR crystal.

-

Data Acquisition: The IR spectrum is recorded by passing a beam of infrared light through the sample and measuring the amount of light that is absorbed at each wavelength.

Data Interpretation: IR Spectrum of 3-methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one

The following table summarizes the key IR absorption bands for the representative compound.[1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 1708 | Strong | C=O stretching |

| 1321 | Strong | Ar-CF₃ stretching |

The strong absorption at 1708 cm⁻¹ is indicative of a carbonyl group (C=O). The strong band at 1321 cm⁻¹ is characteristic of the C-F stretching vibrations of the trifluoromethyl group attached to an aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.

-

Ionization: The sample molecules are ionized, for example, by electron ionization (EI) or electrospray ionization (ESI).

-

Mass Analysis: The resulting ions are separated according to their mass-to-charge ratio by a mass analyzer.

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Data Interpretation: Mass Spectrum of 3-methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one

The following table summarizes the mass spectrometry data for the representative compound.[1]

| m/z | Relative Intensity (%) | Assignment |

| 328 | 100 | [M]⁺ |

| 327 | 40 | [M-H]⁺ |

| 259 | 5 | [M-CF₃]⁺ |

The peak at m/z 328 corresponds to the molecular ion [M]⁺, which confirms the molecular weight of the compound. The peak at m/z 327 represents the loss of a hydrogen atom. The fragment ion at m/z 259 corresponds to the loss of a trifluoromethyl radical, which is a common fragmentation pathway for such compounds.

Visualizing the Workflow

The following diagrams illustrate the general workflow for each spectroscopic technique.

Caption: General workflow for NMR spectroscopy.

References

An In-depth Technical Guide to the Crystal Structure Analysis of 4-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine

This guide provides a comprehensive technical analysis of the crystal structure of 4-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine, a molecule of significant interest in medicinal chemistry and drug development. Drawing upon crystallographic data from closely related analogues and established principles of structural chemistry, this document offers researchers, scientists, and drug development professionals a detailed understanding of the synthesis, structural features, and potential implications of this compound's solid-state architecture.

Introduction: The Significance of Pyrazole Scaffolds in Drug Discovery

Pyrazole derivatives are a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2][3][4][5] The unique electronic and steric properties of the pyrazole ring, coupled with its capacity for diverse substitutions, make it a privileged scaffold in the design of novel drug candidates.[1][3][5] The subject of this guide, this compound, incorporates three key pharmacophoric features: a phenyl ring, a trifluoromethyl group, and an amino group, each contributing to its potential biological activity and physicochemical properties.

The trifluoromethyl group, in particular, is a powerful tool in modern drug design.[6][7][8][9][10] Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[6][7][10] Therefore, a thorough understanding of the three-dimensional structure of this compound is paramount for elucidating its structure-activity relationship (SAR) and guiding the development of more potent and selective therapeutic agents.

Synthesis and Crystallization

The synthesis of 3-aminopyrazoles is a well-established area of heterocyclic chemistry. One of the most common and efficient methods involves the condensation of a β-ketonitrile with hydrazine or its derivatives.[11] For the target molecule, a plausible synthetic route would involve the reaction of a suitably substituted β-ketonitrile with hydrazine hydrate.

Proposed Synthetic Pathway:

Caption: Proposed synthesis of this compound.

Experimental Protocol: Crystallization

Obtaining high-quality single crystals is the most critical and often the most challenging step in X-ray crystallography.[12][13] A general protocol for the crystallization of a small molecule like this compound is as follows:

-

Purification: The synthesized compound must be purified to the highest possible degree, typically by column chromatography or recrystallization, to remove any impurities that might hinder crystal growth.

-

Solvent Screening: A range of solvents and solvent mixtures should be screened to find a system where the compound has moderate solubility. Ideal solvents are those in which the compound is soluble when heated but sparingly soluble at room temperature.

-

Crystallization Techniques:

-

Slow Evaporation: A nearly saturated solution of the compound is left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly over days or weeks.

-

Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a sealed container with a less volatile solvent (the anti-solvent) in which the compound is insoluble. The vapor of the volatile solvent slowly diffuses into the anti-solvent, leading to a gradual increase in the concentration of the compound and subsequent crystallization.

-

Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below, reducing the solubility and inducing crystallization.

-

In-depth Crystal Structure Analysis

While a specific crystallographic information file (CIF) for this compound is not publicly available at the time of this writing, a detailed analysis can be performed by examining the crystal structures of closely related compounds, such as 5-amino-1-phenyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid.[14]

Predicted Crystallographic Data:

Based on analogous structures, the following crystallographic parameters can be anticipated for this compound:

| Parameter | Predicted Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or P2₁2₁2₁ |

| a (Å) | 9 - 12 |

| b (Å) | 10 - 15 |

| c (Å) | 20 - 24 |

| β (°) | 90 - 100 |

| V (ų) | 2000 - 2500 |

| Z | 4 or 8 |

Molecular Geometry and Conformation:

The molecule is expected to exhibit a largely planar pyrazole ring. The phenyl ring will likely be twisted with respect to the pyrazole ring, with a dihedral angle ranging from 30° to 60°. This torsion is a common feature in such systems and is influenced by the steric hindrance between the ortho-hydrogens of the phenyl ring and the substituents on the pyrazole ring. The amino group is expected to be nearly coplanar with the pyrazole ring to maximize resonance stabilization.

Intermolecular Interactions and Crystal Packing:

The crystal packing of this compound is predicted to be dominated by a network of intermolecular hydrogen bonds involving the amino group and the pyrazole nitrogen atoms.

Caption: Predicted intermolecular hydrogen bonding motif.

These N-H···N hydrogen bonds are likely to form centrosymmetric dimers or extended chains, which then pack in a three-dimensional lattice. Additionally, weaker C-H···F and π-π stacking interactions between the phenyl rings of adjacent molecules may further stabilize the crystal structure. The trifluoromethyl groups, being highly fluorinated, are also expected to participate in fluorine-involved interactions.

Experimental Workflow for Crystal Structure Determination

The determination of a small molecule crystal structure by X-ray diffraction follows a well-defined workflow.[12][15][16][17]

Caption: General workflow for X-ray crystal structure determination.

-

Crystal Selection and Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated to collect a complete set of diffraction data.

-

Data Processing and Reduction: The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for various experimental factors.

-

Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial electron density map.

-

Structure Refinement: The atomic positions and displacement parameters are refined against the experimental data to improve the agreement between the calculated and observed structure factors.

-

Structure Validation and Analysis: The final structure is validated using various crystallographic checks and analyzed for its geometric features and intermolecular interactions.

-

CIF File Generation: The final crystallographic data is compiled into a Crystallographic Information File (CIF).

Implications for Drug Development

The detailed structural information obtained from crystal structure analysis is invaluable for drug development.

-

Structure-Activity Relationship (SAR) Studies: The precise knowledge of the three-dimensional arrangement of the phenyl, trifluoromethyl, and amino groups provides a solid basis for understanding how modifications to the molecule will affect its biological activity.

-

Rational Drug Design: The crystal structure can be used for in silico studies, such as molecular docking, to predict how the molecule will bind to its biological target. This allows for the rational design of new derivatives with improved potency and selectivity.

-

Polymorphism Screening: Different crystalline forms (polymorphs) of a drug can have different physical properties, such as solubility and bioavailability. Crystal structure analysis is essential for identifying and characterizing different polymorphs.

-

Intellectual Property: A well-characterized crystal structure is a crucial component of patent applications for new chemical entities.

Conclusion

The crystal structure analysis of this compound, informed by data from closely related analogues, provides critical insights into its solid-state conformation and intermolecular interactions. The predicted hydrogen bonding network and the influence of the trifluoromethyl and phenyl substituents are key determinants of its crystal packing. This structural understanding is fundamental for advancing the development of this and related pyrazole derivatives as potential therapeutic agents. The methodologies and analytical principles outlined in this guide serve as a robust framework for researchers engaged in the structural elucidation and rational design of novel bioactive molecules.

References

- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 5. royal-chem.com [royal-chem.com]

- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 9. mdpi.com [mdpi.com]

- 10. nbinno.com [nbinno.com]

- 11. soc.chim.it [soc.chim.it]

- 12. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. 5-Amino-1-phenyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 15. rigaku.com [rigaku.com]

- 16. excillum.com [excillum.com]

- 17. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Mechanism of Action of Trifluoromethyl Pyrazole Compounds

Abstract

The trifluoromethyl pyrazole scaffold is a cornerstone in modern medicinal chemistry, giving rise to a diverse array of therapeutic agents and agrochemicals. This guide provides an in-depth technical analysis of the core mechanisms of action associated with this privileged chemical structure. We will dissect the molecular interactions of two prominent and mechanistically distinct examples: the selective inhibition of cyclooxygenase-2 (COX-2) by celecoxib, and the antagonism of GABA-gated chloride channels by the insecticide fipronil. Through detailed explanations of structure-activity relationships, explorations of key experimental methodologies, and visual representations of signaling pathways, this document offers researchers, scientists, and drug development professionals a comprehensive understanding of how these compounds achieve their potent and specific biological effects.

Introduction to the Trifluoromethyl Pyrazole Scaffold

The incorporation of fluorine into pharmacologically active molecules is a widely employed strategy to enhance metabolic stability, binding affinity, and cell permeability.[1][2] The trifluoromethyl (-CF3) group, in particular, is a powerful modulator of a compound's physicochemical properties.[1][2] When combined with the pyrazole ring—a five-membered aromatic heterocycle with two adjacent nitrogen atoms—it forms the trifluoromethyl pyrazole scaffold. This structural motif is found in numerous compounds with significant biological activity.[3][4][5]

The unique electronic properties and steric profile of the trifluoromethyl group, coupled with the versatile chemistry of the pyrazole ring, allow for the development of highly potent and selective agents.[1][6] This guide will focus on two archetypal compounds that illustrate the diverse mechanisms of action stemming from this scaffold:

-

Celecoxib: A non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits the COX-2 enzyme.[7][8][9]

-

Fipronil: A broad-spectrum insecticide that acts as a potent antagonist of the GABA-A receptor.[10][11][12]

By examining these two compounds, we can appreciate the chemical versatility of the trifluoromethyl pyrazole core and its ability to interact with vastly different biological targets.

Core Mechanisms of Action

Selective Inhibition of Cyclooxygenase-2 (COX-2) by Celecoxib

Celecoxib is a diaryl-substituted pyrazole used to treat pain and inflammation in conditions like osteoarthritis and rheumatoid arthritis.[7][8][9] Its therapeutic effect is derived from the selective inhibition of COX-2.[7][8]

2.1.1 The COX Pathway and Isoform Selectivity

Cyclooxygenase enzymes (COX-1 and COX-2) catalyze the conversion of arachidonic acid into prostaglandin H2 (PGH2), a precursor for various prostanoids that mediate pain and inflammation.[8][13][14]

-

COX-1 is constitutively expressed in most tissues and plays a role in homeostatic functions, such as protecting the gastric mucosa and maintaining kidney function.[15][16]

-

COX-2 is typically induced at sites of inflammation by cytokines and other inflammatory stimuli.[9][15][16]

Traditional NSAIDs like ibuprofen and naproxen inhibit both COX-1 and COX-2, which can lead to gastrointestinal side effects.[9] The key therapeutic advantage of celecoxib is its approximately 10-20 times greater selectivity for COX-2 over COX-1, allowing it to reduce inflammation with a lower risk of such complications.[9][15]

2.1.2 Molecular Basis of Selectivity

The structural basis for celecoxib's COX-2 selectivity lies in a key difference between the active sites of the two enzyme isoforms. A valine residue in COX-1 is substituted with a smaller isoleucine residue in COX-2, creating a larger, more accommodating side pocket in the COX-2 active site.[16]

Celecoxib's chemical structure, specifically its benzenesulfonamide side chain, is crucial for this selectivity.[8][9] This polar group fits into the hydrophilic side pocket of the COX-2 active site, forming a stable complex that blocks the entry of arachidonic acid.[9] The bulkier valine in COX-1 sterically hinders the entry of the sulfonamide group, preventing high-affinity binding.[6]

Caption: A streamlined workflow for determining the IC50 of a potential COX-2 inhibitor.

Radioligand Binding Assay for GABA-A Receptors

This assay measures the ability of a test compound to displace a radiolabeled ligand from the GABA-A receptor, thereby determining its binding affinity.

Principle: A radiolabeled ligand with known affinity for a specific site on the GABA-A receptor (e.g., [3H]muscimol for the GABA binding site) is incubated with a membrane preparation containing the receptors. [17][18]The amount of radioactivity bound to the membranes is measured. In competitive binding experiments, increasing concentrations of an unlabeled test compound (like fipronil or a derivative) are added to see how effectively they displace the radioligand.

Step-by-Step Methodology: [17][18][19]1. Membrane Preparation: Homogenize rat brains (or other appropriate tissue) in a sucrose buffer. Perform a series of centrifugations to isolate the cell membranes, which are rich in GABA receptors. Thoroughly wash the membranes to remove endogenous GABA. [17][18]2. Binding Assay Setup: In microcentrifuge tubes or a 96-well plate, combine:

- The prepared membrane suspension (0.1-0.5 mg protein).

- A fixed concentration of the radioligand (e.g., [3H]muscimol).

- Increasing concentrations of the unlabeled test compound.

- For determining non-specific binding, a high concentration of unlabeled GABA is used in separate tubes.

- Incubation: Incubate the mixture at 4°C for a defined period (e.g., 45-60 minutes) to allow binding to reach equilibrium. [18][19]4. Termination and Filtration: Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., GF/C). This separates the receptor-bound radioligand from the unbound radioligand. Wash the filters quickly with ice-cold buffer to remove any remaining unbound ligand. [19]5. Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter. [18][19]6. Data Analysis: Subtract the non-specific binding from the total binding to get the specific binding. Plot the specific binding against the concentration of the unlabeled test compound. Use this data to calculate the IC50, which can then be converted to a binding affinity constant (Ki). [19]

Structure-Activity Relationship (SAR) Insights

The biological activity of trifluoromethyl pyrazole compounds is highly dependent on the specific substituents on both the pyrazole and the attached phenyl rings.

-

For COX-2 Inhibitors: The diaryl substitution pattern is critical. A 4-sulfonamide or 4-methylsulfonylphenyl group at the N-1 position of the pyrazole is a key pharmacophore for potent and selective COX-2 inhibition. [3]The trifluoromethyl group at the 3-position of the pyrazole ring introduces steric hindrance that enhances selectivity for COX-2 over COX-1. [6][16]

-

For GABA Receptor Antagonists: In the fipronil series, the 1-(2,6-dichloro-4-trifluoromethylphenyl) moiety is crucial for high potency. The two chlorine atoms at the 2 and 6 positions are important for maintaining the correct conformation for receptor binding. [20]The trifluoromethylsulfinyl group at the 4-position of the pyrazole can be replaced by other bulky hydrophobic groups, like a tert-butyl group, while retaining high activity, indicating a key interaction with a hydrophobic pocket in the receptor. [20]

Conclusion and Future Directions

Trifluoromethyl pyrazole compounds demonstrate remarkable versatility, effectively targeting distinct and critical protein families through varied mechanisms of action. The selective COX-2 inhibition by celecoxib and the potent antagonism of insect GABA receptors by fipronil highlight how subtle modifications to the core scaffold can profoundly alter biological activity. The success of these compounds underscores the importance of the trifluoromethyl group in modern drug design for enhancing potency and modulating pharmacokinetic properties.

Future research will likely focus on designing novel trifluoromethyl pyrazole derivatives with dual-inhibition mechanisms (e.g., COX-2/5-LOX inhibitors) to develop safer anti-inflammatory agents. [14]Furthermore, the exploration of this scaffold for other targets, such as kinases and ion channels, continues to be a promising avenue for the discovery of new therapeutics to address unmet medical needs.

References

- 1. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. news-medical.net [news-medical.net]

- 9. Celecoxib - Wikipedia [en.wikipedia.org]

- 10. nbinno.com [nbinno.com]

- 11. Fipronil Technical Fact Sheet [npic.orst.edu]

- 12. Fipronil - Wikipedia [en.wikipedia.org]

- 13. ClinPGx [clinpgx.org]

- 14. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 15. What is the mechanism of Celecoxib? [synapse.patsnap.com]

- 16. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. PDSP - GABA [kidbdev.med.unc.edu]

- 19. giffordbioscience.com [giffordbioscience.com]

- 20. GABA receptor antagonists and insecticides: common structural features of 4-alkyl-1-phenylpyrazoles and 4-alkyl-1-phenyltrioxabicyclooctanes - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Pyrazole Scaffold as a Privileged Structure in Drug Discovery

An In-depth Technical Guide to the Design, Synthesis, and Evaluation of 4-Phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine Analogs

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry. Its remarkable versatility and ability to engage in various biological interactions have cemented its status as a "privileged structure." This scaffold is central to the mechanism of numerous clinically successful drugs, from the anti-inflammatory agent Celecoxib to the kinase inhibitor Ruxolitinib.[1][2] Pyrazole derivatives are known to interact with prostaglandin pathways, selectively inhibit cyclooxygenases, and modulate cytokine signaling, demonstrating their broad therapeutic potential.[1]

This guide focuses on a specific, highly functionalized pyrazole core: This compound (PubChem CID: 4737235).[3] This molecule integrates several key features of significant pharmacological interest:

-

The Pyrazole Core: Provides a rigid, planar scaffold ideal for presenting substituents in a defined three-dimensional orientation for optimal target binding.

-

The 3-(Trifluoromethyl) Group: The CF₃ group is a powerful bioisostere for a methyl group but with profoundly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity can enhance metabolic stability, improve membrane permeability, and increase binding affinity.

-

The 4-Phenyl Group: This bulky substituent provides a vector for exploring structure-activity relationships (SAR) through substitution on the phenyl ring. It is a key feature in many diaryl-heterocycle drugs, including COX-2 inhibitors.[4]

-

The 5-Amine Group: A critical hydrogen-bond donor and a versatile synthetic handle for further derivatization into amides, sulfonamides, and other functional groups to modulate potency, selectivity, and pharmacokinetic properties.[5]

This document serves as a technical guide for researchers and drug development professionals, providing a comprehensive overview of the design rationale, synthetic strategies, and biological evaluation of homologs and analogs derived from this promising scaffold.

Synthetic Strategies for Trifluoromethylated Aminopyrazoles

The construction of the this compound core and its analogs relies on established principles of heterocyclic chemistry. The most common and robust approach involves the cyclocondensation of a hydrazine with a 1,3-dielectrophile synthon, such as a β-ketonitrile.

A general synthetic pathway is outlined below. The key starting material is 2-phenyl-3-oxo-4,4,4-trifluorobutanenitrile, which can be synthesized from trifluoroacetic acid derivatives and phenylacetonitrile. The subsequent cyclocondensation with hydrazine hydrate yields the target aminopyrazole.

Caption: General synthetic workflow for the core pyrazole scaffold.

Protocol 2.1: Synthesis of this compound

This protocol describes a representative synthesis via cyclocondensation.

Materials:

-

2-Phenyl-3-oxo-4,4,4-trifluorobutanenitrile

-

Hydrazine hydrate

-

Ethanol (absolute)

-

Glacial acetic acid (catalyst)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

Procedure:

-

Dissolve 2-phenyl-3-oxo-4,4,4-trifluorobutanenitrile (1.0 eq) in absolute ethanol in a round-bottom flask equipped with a reflux condenser.

-

Add hydrazine hydrate (1.1 eq) to the solution dropwise at room temperature.

-

Add a catalytic amount of glacial acetic acid (0.1 eq).

-

Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

Reduce the solvent volume under reduced pressure.

-

Add distilled water to the residue to precipitate the crude product.

-

Filter the solid, wash with cold water, and dry under vacuum.

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield the pure this compound.

Rationale: The reaction proceeds via nucleophilic attack of the hydrazine on the ketone carbonyl, followed by intramolecular cyclization onto the nitrile group and subsequent tautomerization to form the aromatic pyrazole ring. The choice of a substituted hydrazine (e.g., phenylhydrazine) in step 2 is a primary method for generating N1-substituted analogs.

Design Rationale for Novel Analogs and Homologs

Systematic structural modification of the lead scaffold is essential for optimizing biological activity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The diagram below illustrates key modification points.

Caption: Key sites for analog design on the pyrazole scaffold.

N1-Substitutions

The unsubstituted N1 position offers a prime site for modification. Introducing aryl or alkyl groups can significantly impact pharmacokinetics and provide additional binding interactions. For example, in the development of the COX-2 inhibitor Celecoxib, a 4-sulfamoylphenyl group at the N1 position was found to be critical for selective binding to the COX-2 active site.[4]

C5-Amine Derivatizations

The primary amine at C5 is a versatile handle. Acylation to form amides or reaction with sulfonyl chlorides to produce sulfonamides can introduce new interaction points, modulate solubility, and alter the hydrogen-bonding profile of the molecule. This strategy is common in the design of kinase inhibitors, where the amide linkage often forms a key hydrogen bond with the kinase hinge region.[6]

C4-Phenyl Ring Substitutions

Decorating the C4-phenyl ring with various substituents (e.g., halogens, methyl, methoxy groups) at the ortho, meta, and para positions allows for the fine-tuning of electronic and steric properties. This can enhance binding affinity, improve selectivity between related targets, and block sites of metabolic degradation. SAR studies on pyrazole-based cannabinoid receptor antagonists revealed that a para-substituted phenyl ring at this position was a requirement for potent activity.[7][8]

Biological Evaluation Framework

Given the prevalence of the pyrazole scaffold in both kinase inhibitors and anti-inflammatory agents, a dual-pronged evaluation strategy is recommended.

Targeting Protein Kinases

The aminopyrazole motif is a well-established pharmacophore for targeting the ATP-binding site of protein kinases, which are critical regulators of cellular processes and frequently dysregulated in cancer.[2][9] The Janus Kinase (JAK) family is a particularly relevant target.[10]

Caption: Simplified JAK-STAT signaling pathway and site of inhibition.

This cell-based assay determines if a compound inhibits JAK kinase activity within the cell by measuring the phosphorylation of its downstream substrate, STAT3.

Materials:

-

Cancer cell line with constitutively active JAK/STAT signaling (e.g., HEL cells).

-

Test compounds dissolved in DMSO.

-

Complete cell culture medium.

-

Lysis buffer with protease and phosphatase inhibitors.

-

Primary antibodies: anti-phospho-STAT3 (Tyr705) and anti-total-STAT3.

-

HRP-conjugated secondary antibody.

-

ECL substrate.

Procedure:

-

Cell Treatment: Seed HEL cells in 6-well plates and allow them to adhere overnight. Treat cells with various concentrations of the pyrazole inhibitor (e.g., 10 µM, 1 µM, 100 nM, 10 nM) for 2-4 hours. Include a vehicle (DMSO) control.[9]

-

Protein Extraction: Place plates on ice, wash cells with ice-cold PBS, and add 150 µL of lysis buffer to each well. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.[9]

-

Quantification: Centrifuge lysates at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube and determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Normalize protein amounts, add loading buffer, and denature at 95°C for 5 minutes. Separate proteins on a polyacrylamide gel and transfer them to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with anti-phospho-STAT3 primary antibody overnight at 4°C.[9]

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again and apply ECL substrate to visualize bands using a chemiluminescence imager.[9]

-

-

Analysis: Strip the membrane and re-probe with anti-total-STAT3 antibody as a loading control. Quantify band intensity to determine the dose-dependent inhibition of STAT3 phosphorylation.

Targeting Cyclooxygenase (COX) Enzymes

The structural similarity of the core scaffold to Celecoxib, a selective COX-2 inhibitor, warrants investigation into its anti-inflammatory potential.[11][12]

This assay measures the ability of a compound to inhibit the production of prostaglandin E2 (PGE2) by recombinant COX-1 and COX-2 enzymes.

Materials:

-

Recombinant human COX-1 and COX-2 enzymes.

-

Arachidonic acid (substrate).

-

Test compounds and reference inhibitor (e.g., Celecoxib).

-

Assay buffer.

-

PGE2 ELISA kit.

Procedure:

-

Enzyme Preparation: Prepare separate reaction mixtures for COX-1 and COX-2 in a 96-well plate.

-

Compound Incubation: Add test compounds at various concentrations to the wells. Include a vehicle control and a positive control (Celecoxib). Pre-incubate the enzyme with the compound for 15 minutes at 37°C.

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.

-

Reaction Termination: After a defined incubation period (e.g., 10 minutes), stop the reaction by adding a quenching solution (e.g., 1 M HCl).

-

PGE2 Quantification: Measure the amount of PGE2 produced in each well using a competitive ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ values for both COX-1 and COX-2 and calculate the selectivity index (SI = IC₅₀ COX-1 / IC₅₀ COX-2).[11]

Data Interpretation and Structure-Activity Relationship (SAR) Analysis

The data generated from biological assays must be systematically analyzed to build a robust SAR model. This allows for the rational design of next-generation compounds with improved properties.

Table 1: Illustrative SAR Data for C4-Phenyl Substituted Analogs against JAK2 and COX-2

| Compound ID | C4-Phenyl Substituent | JAK2 IC₅₀ (nM) | COX-2 IC₅₀ (nM) | COX-1 IC₅₀ (nM) | COX-2 Selectivity Index |